molecular formula C8H4N2O3S B1595817 3-Nitrobenzoyl isothiocyanate CAS No. 78225-78-2

3-Nitrobenzoyl isothiocyanate

Cat. No.: B1595817
CAS No.: 78225-78-2
M. Wt: 208.2 g/mol
InChI Key: BPIGGCBDZBMLCI-UHFFFAOYSA-N
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Description

3-Nitrobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4N2O3S and a molecular weight of 208.194 g/mol It is characterized by the presence of a nitro group (-NO2) attached to a benzoyl ring, which is further connected to an isothiocyanate group (-N=C=S)

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with potassium thiocyanate in the presence of a dehydrating agent . Another method includes the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent . These reactions are typically carried out under nitrogen protection to prevent oxidation and ensure high yields.

Industrial Production Methods: Industrial production of this compound often employs scalable methods that prioritize safety and cost-effectiveness. The use of less toxic reagents and solvents, as well as optimized reaction conditions, are key considerations in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzoyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products:

    Thiourea Derivatives: Formed from substitution reactions with amines.

    Aminobenzoyl Compounds: Resulting from the reduction of the nitro group.

    Amine and Carbonyl Compounds: Products of hydrolysis reactions.

Comparison with Similar Compounds

Uniqueness: 3-Nitrobenzoyl isothiocyanate is unique due to the presence of both nitro and isothiocyanate groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-nitrobenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-2-1-3-7(4-6)10(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIGGCBDZBMLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228902
Record name 3-Nitrobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78225-78-2
Record name 3-Nitrobenzoyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078225782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78225-78-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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